SCD1 Inhibitory Potency: Class-Level Inference from Pyridazine-Piperazine-Naphthalene Scaffold
The pyridazine-piperazine scaffold with a naphthalene-carbonyl substituent has been validated as a potent SCD1 inhibitory chemotype. In a published series, the piperazinylpyridazine core with optimized substituents yielded compound XEN103 (compound 49) with an mSCD1 IC50 of 14 nM and HepG2 cellular IC50 of 12 nM [1]. While the target compound specifically bears a pyrazol-1-yl substituent rather than the optimized groups reported for XEN103, the shared naphthalene-carbonyl-piperazine-pyridazine core architecture places it within the same pharmacophore class. No direct IC50 data for the target compound are available. The pyrazol-1-yl group represents an unexplored substituent at the pyridazine 6-position within this SCD1 inhibitor series, which may confer selectivity advantages that remain to be experimentally determined [1].
| Evidence Dimension | SCD1 enzyme inhibition potency (mSCD1 IC50) |
|---|---|
| Target Compound Data | Not reported in published literature; structural analog of SCD1 inhibitor chemotype |
| Comparator Or Baseline | XEN103 (compound 49): mSCD1 IC50 = 14 nM; HepG2 cell IC50 = 12 nM [1] |
| Quantified Difference | Cannot be calculated; target compound not tested in published SCD1 assays |
| Conditions | In vitro enzyme assay (mouse SCD1) and HepG2 cellular assay [1] |
Why This Matters
For procurement decisions in SCD1-targeting metabolic disease programs, this compound offers a structurally distinct pyrazol-1-yl substitution variant within a validated inhibitor chemotype, potentially enabling exploration of underexplored SAR space not covered by existing tool compounds.
- [1] Zhang Z, et al. Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. J Med Chem. 2013;56(2):568-583. Compound 49 (XEN103): mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM, in vivo ED50 = 0.8 mg/kg. View Source
